DL-4-Amino-2-fluorobutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

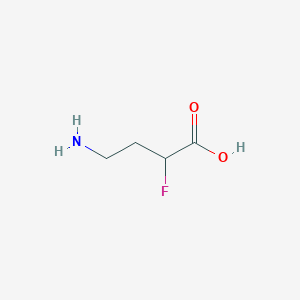

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-fluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXBTBJGHQPOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling DL-4-Amino-2-fluorobutyric Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 5130-17-6

This technical guide provides a comprehensive overview of DL-4-Amino-2-fluorobutyric acid, a fluorinated amino acid with potential applications in biochemical research and drug development. While specific experimental data and direct biological studies on this compound are limited in publicly available literature, this document extrapolates information from related fluorinated amino acids and their known mechanisms of action to provide a foundational understanding for researchers.

Physicochemical Properties

This compound is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). The introduction of a fluorine atom at the alpha-position significantly alters its electronic properties, potentially influencing its biological activity.

| Property | Value | Reference |

| CAS Number | 5130-17-6 | [1][2] |

| Molecular Formula | C4H8FNO2 | [3] |

| Molecular Weight | 121.11 g/mol | [2][3] |

| Melting Point | 201-203 °C | [2] |

| Synonyms | 4-amino-2-fluorobutanoic acid | [3] |

Synthesis and Production

A generalized workflow for the synthesis of a fluorinated amino acid is depicted below:

References

- 1. This compound | 5130-17-6 [sigmaaldrich.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alpha-(Fluoromethyl)dehydroornithine and alpha-(fluoromethyl)dehydroputrescine analogues as irreversible inhibitors of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-4-Amino-2-fluorobutyric Acid: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-4-Amino-2-fluorobutyric acid is a synthetic amino acid analog of significant interest in medicinal chemistry and neuropharmacology. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the strategic incorporation of a fluorine atom, positions it as a noteworthy candidate for the modulation of GABAergic systems. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activities of this compound, with a particular focus on its role as a potential inhibitor of GABA aminotransferase (GABA-AT). While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates likely characteristics and methodologies based on closely related fluorinated amino acids.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-amino-2-fluorobutanoic acid, is a racemate consisting of a 1:1 mixture of the (R)- and (S)-enantiomers. The presence of a fluorine atom at the α-position to the carboxylic acid significantly influences the molecule's electronic properties and metabolic stability.

Chemical Identifiers and Molecular Data

A summary of the key chemical identifiers and computed molecular properties for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C4H8FNO2 | [1] |

| Molecular Weight | 121.11 g/mol | [1] |

| IUPAC Name | 4-amino-2-fluorobutanoic acid | [1] |

| CAS Number | 5130-17-6 | |

| SMILES | C(CN)C(C(=O)O)F | [1] |

| InChI Key | ASXBTBJGHQPOPY-UHFFFAOYSA-N | [1] |

Physicochemical Data

The known and predicted physicochemical properties of this compound are outlined in Table 2.

| Property | Value | Reference |

| Melting Point | 201-203 °C | |

| pKa (Predicted) | 2.32 ± 0.10 (acidic), 9.5 (basic, estimated) | |

| LogP (Predicted) | -2.7 | [1] |

| Appearance | White to off-white solid (presumed) |

Synthesis and Spectroscopic Characterization

Postulated Experimental Protocol for Synthesis

A likely synthetic approach would involve the alkylation of a chiral nickel (II) complex of a glycine Schiff base.[1] This method allows for stereoselective introduction of the fluorinated side chain.

Step 1: Formation of the Chiral Glycine-Nickel Complex: A chiral auxiliary, such as (S)-2-[(N-benzylprolyl)amino]benzophenone, is reacted with glycine and nickel(II) nitrate to form a planar nickel (II) complex. This complex serves as a chiral template.

Step 2: Alkylation: The nickel complex is then deprotonated with a base, such as potassium hydroxide, and subsequently alkylated with a suitable electrophile, for instance, 1-bromo-2-fluoroethane. The bulky chiral ligand directs the alkylation to one face of the glycine enolate, leading to a high diastereomeric excess.

Step 3: Hydrolysis and Purification: The resulting diastereomeric complex is disassembled by acid hydrolysis (e.g., with 6N HCl), releasing the desired 4-amino-2-fluorobutanoic acid and the chiral auxiliary, which can be recovered and reused. The final product can be purified by ion-exchange chromatography.

A logical workflow for this proposed synthesis is depicted in the following diagram:

Predicted Spectroscopic Data

Although experimental spectra for this compound are not available, predictions for its key spectroscopic features can be made based on its structure and data from analogous compounds.

¹H NMR (in D₂O):

-

H2 (methine): A doublet of doublets (dd) is expected in the region of 4.5-5.0 ppm, coupled to the fluorine atom and the adjacent methylene protons.

-

H3 (methylene): Two multiplets are anticipated in the range of 2.0-2.5 ppm.

-

H4 (methylene): A triplet is expected around 3.2-3.6 ppm, coupled to the adjacent methylene protons.

¹³C NMR (in D₂O):

-

C1 (carboxyl): A singlet is predicted in the range of 170-175 ppm.

-

C2 (methine): A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 180-200 Hz) is expected around 85-95 ppm.

-

C3 (methylene): A doublet with a smaller two-bond C-F coupling constant (²JCF ≈ 20-25 Hz) is anticipated around 30-35 ppm.

-

C4 (methylene): A singlet is expected around 40-45 ppm.

Mass Spectrometry (ESI+):

-

The protonated molecular ion [M+H]⁺ would be observed at m/z 122.06.

Infrared (IR) Spectroscopy (KBr pellet):

-

O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

-

N-H stretch (amine): A medium intensity band around 3000-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption near 1700-1730 cm⁻¹.

-

N-H bend (amine): A medium band around 1580-1650 cm⁻¹.

-

C-F stretch: A strong band in the region of 1000-1100 cm⁻¹.

Biological Activity and Mechanism of Action

Fluorinated analogs of GABA are of significant interest as potential inhibitors of GABA aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of GABA in the central nervous system. Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, which can have therapeutic benefits in conditions characterized by GABAergic hypofunction, such as epilepsy and other neurological disorders.

Inhibition of GABA Aminotransferase (GABA-AT)

This compound is a structural analog of GABA and is therefore likely to interact with the active site of GABA-AT. The fluorine atom at the α-position can influence its binding and reactivity within the enzyme's active site. Depending on the specific stereochemistry and the precise interactions, it could act as either a reversible competitive inhibitor or an irreversible mechanism-based inactivator.

Mechanism-Based Inactivation: Many fluorinated GABA analogs are known to be mechanism-based inactivators of GABA-AT. The catalytic cycle of GABA-AT involves the formation of a Schiff base between the amino acid and the pyridoxal phosphate (PLP) cofactor. The presence of a fluorine atom can facilitate the formation of a reactive intermediate that covalently modifies an active site residue, leading to irreversible inactivation of the enzyme.

A generalized signaling pathway for the inhibition of GABA-AT by a fluorinated GABA analog is presented below:

Potential Therapeutic Applications

By inhibiting GABA-AT, this compound could potentially be developed as a therapeutic agent for a range of neurological and psychiatric disorders, including:

-

Epilepsy

-

Anxiety disorders

-

Spasticity

-

Neuropathic pain

Further preclinical and clinical studies would be necessary to establish the efficacy and safety of this compound for any therapeutic indication.

Conclusion and Future Directions

This compound is a molecule with significant potential in the field of neuropharmacology. Its synthesis, while not explicitly detailed in the literature, can be reasonably approached using established methods for fluorinated amino acids. The primary biological target is likely GABA aminotransferase, and its inhibitory activity warrants further investigation. Future research should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers to elucidate their individual pharmacological profiles. Detailed spectroscopic analysis and in vitro and in vivo studies are crucial to fully characterize this compound and to explore its therapeutic potential. The development of potent and selective GABA-AT inhibitors remains an important goal in the quest for novel treatments for a variety of central nervous system disorders.

References

An In-depth Technical Guide to 4-Amino-2-fluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: IUPAC Nomenclature and Chemical Properties

DL-4-Amino-2-fluorobutyric acid is known under the systematic International Union of Pure and Applied Chemistry (IUPAC) name 4-amino-2-fluorobutanoic acid [1]. This compound is a fluorinated analogue of the neurotransmitter γ-aminobutyric acid (GABA). The presence of a fluorine atom at the α-position significantly influences its chemical and biological properties.

Physicochemical Data

A summary of the key physicochemical properties of 4-amino-2-fluorobutanoic acid is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 4-amino-2-fluorobutanoic acid | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 5130-17-6 | [2] |

| Molecular Formula | C4H8FNO2 | [1] |

| Molecular Weight | 121.11 g/mol | [1] |

| Melting Point | 201-203 °C | [2] |

| Purity | 99% | [2] |

| InChI Key | ASXBTBJGHQPOPY-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis could conceptually proceed through the following key stages. This workflow is a hypothetical adaptation and would require optimization for the specific target molecule.

Caption: Conceptual workflow for the synthesis of this compound.

Potential Experimental Protocol (Adapted)

Note: This is an adapted protocol and requires experimental validation.

-

Formation of the Schiff Base Complex: A chiral auxiliary is reacted with a glycine derivative in the presence of a metal salt (e.g., NiCl2) to form a stable, planar complex. This complex serves to control the stereochemistry of subsequent reactions.

-

α-Fluorination: An electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide) is introduced to selectively add a fluorine atom to the α-carbon of the glycine moiety within the complex.

-

Alkylation: The fluorinated intermediate is then alkylated with a suitable two-carbon electrophile (e.g., a protected 2-bromoethanol derivative) to introduce the remaining portion of the butanoic acid backbone.

-

Hydrolysis and Deprotection: The resulting complex is hydrolyzed under acidic conditions to release the free amino acid. Any protecting groups are subsequently removed to yield this compound.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Racemic Resolution

Since the described synthesis would likely result in a racemic mixture, a resolution step would be necessary to isolate the individual enantiomers. Enzymatic resolution using an L-amino acid oxidase from a source like Aspergillus fumigatus could be a viable method. This enzyme selectively deaminates the L-enantiomer, allowing for the separation and recovery of the D-enantiomer[5][6].

Biological Activity and Signaling Pathways

The primary biological target of interest for fluorinated GABA analogues is γ-aminobutyric acid aminotransferase (GABA-T) , also known as 4-aminobutyrate transaminase[7][8]. This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain[9]. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, which can have therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy[9][10].

Proposed Mechanism of Action: Inhibition of GABA-T

(Z)-4-amino-2-fluorobut-2-enoic acid, a structurally similar compound, has been shown to be a mechanism-based inactivator of GABA-T[7]. It is plausible that 4-amino-2-fluorobutanoic acid acts through a similar mechanism. The proposed signaling pathway involves the irreversible inhibition of GABA-T, leading to an accumulation of GABA.

Caption: Proposed mechanism of action via GABA-T inhibition.

Experimental Protocol: GABA-T Inhibition Assay

To determine the inhibitory potential of 4-amino-2-fluorobutanoic acid against GABA-T, a continuous spectrophotometric assay can be employed.

-

Enzyme and Substrates: Purified GABA-T, GABA, and α-ketoglutarate are required.

-

Assay Principle: The transamination of GABA to succinic semialdehyde by GABA-T is coupled to the reduction of NADP+ by succinic semialdehyde dehydrogenase, which can be monitored by the increase in absorbance at 340 nm.

-

Procedure:

-

A reaction mixture containing buffer, α-ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase is prepared.

-

Varying concentrations of 4-amino-2-fluorobutanoic acid are added to the experimental wells.

-

The reaction is initiated by the addition of GABA-T and GABA.

-

The rate of NADPH formation is measured spectrophotometrically.

-

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

4-Amino-2-fluorobutanoic acid is a synthetic fluorinated amino acid with the potential to act as an inhibitor of GABA aminotransferase. Its synthesis, while not explicitly detailed in the literature, can be approached through established methods for creating fluorinated amino acids. Further research is warranted to fully elucidate its synthetic pathway, confirm its biological activity, and explore its therapeutic potential in neurological disorders. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for scientists and drug development professionals interested in investigating this promising compound.

References

- 1. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5130-17-6 [sigmaaldrich.com]

- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid [agris.fao.org]

- 5. Racemic resolution of some DL-amino acids using Aspergillus fumigatus L-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 10. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

A Comprehensive Review of DL-4-Amino-2-fluorobutyric Acid: Synthesis, Potential Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-4-Amino-2-fluorobutyric acid is a fluorinated analog of the neurotransmitter γ-aminobutyric acid (GABA). The introduction of fluorine into small molecules can significantly alter their biological properties, including metabolic stability and binding affinity to target proteins. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential biological activity as a GABA aminotransferase inhibitor, and detailed experimental protocols relevant to its study. While direct research on this specific molecule is limited, this guide draws upon data from closely related compounds to provide a foundational understanding for researchers.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 5130-17-6 | --INVALID-LINK-- |

| Molecular Formula | C4H8FNO2 | --INVALID-LINK-- |

| Molecular Weight | 121.11 g/mol | --INVALID-LINK-- |

| Melting Point | 201-203 °C | Sigma-Aldrich |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

Step 1: Formation of the Glycine Schiff Base Ni(II) Complex A chiral auxiliary, such as (S)-2-aminobenzophenone, is condensed with glycine to form the corresponding Schiff base. This is subsequently treated with a nickel(II) salt (e.g., NiCl2) in the presence of a base to form the planar Ni(II) complex. This complex serves to activate the α-carbon of the glycine moiety for alkylation.

Step 2: Alkylation of the Ni(II) Complex The Ni(II) complex is then reacted with a suitable alkylating agent, such as 1-bromo-2-fluoroethane, in the presence of a strong base (e.g., potassium hydroxide) in an appropriate solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere.[1]

Step 3: Hydrolysis and Isolation The resulting alkylated Ni(II) complex is hydrolyzed under acidic conditions (e.g., 6N HCl) to release the free amino acid, this compound. The product can then be isolated and purified using standard techniques such as ion-exchange chromatography.

Biological Activity: Inhibition of GABA Aminotransferase

While there is no direct evidence in the reviewed literature for the biological activity of this compound, several structurally similar compounds are known inhibitors of GABA aminotransferase (GABA-AT). GABA-AT is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, which is a therapeutic strategy for conditions such as epilepsy.

Evidence from Related Compounds

-

(Z)-4-Amino-2-fluorobut-2-enoic acid: This unsaturated analog has been shown to be a mechanism-based inactivator of pig brain GABA-AT.[2] The inactivation process involves the release of fluoride ions.[2]

-

4-Amino-2-(fluoromethyl)-2-butenoic acid: This compound is a competitive reversible inhibitor of GABA-AT. Enzyme-catalyzed fluoride ion release was also demonstrated for this analog.

Based on these findings, it is highly probable that this compound also acts as an inhibitor of GABA-AT.

Proposed Mechanism of Action

Caption: Proposed mechanism of GABA-AT inactivation.

Experimental Protocols

GABA Aminotransferase Activity Assay

A common method to determine the inhibitory potential of a compound against GABA-AT is a coupled-enzyme spectrophotometric assay.

Principle: The activity of GABA-AT is coupled to the reaction of succinic semialdehyde dehydrogenase (SSADH). The transamination of GABA by GABA-AT produces succinic semialdehyde, which is then oxidized by SSADH, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Reagents:

-

Potassium pyrophosphate buffer (pH 8.6)

-

GABA solution

-

α-Ketoglutarate solution

-

NAD+ solution

-

Succinic semialdehyde dehydrogenase (SSADH)

-

GABA aminotransferase (GABA-AT)

-

Test inhibitor (this compound) dissolved in a suitable solvent

Procedure:

-

Prepare a master mix containing the buffer, α-ketoglutarate, NAD+, and SSADH.

-

In a 96-well plate or cuvettes, add the master mix.

-

Add varying concentrations of the test inhibitor.

-

Initiate the reaction by adding GABA-AT and GABA.

-

Immediately measure the absorbance at 340 nm at regular intervals using a spectrophotometer.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Inhibitory activity (e.g., IC50) can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Workflow for Assessing GABA-AT Inhibition

Caption: Experimental workflow for GABA-AT inhibition assay.

Conclusion

This compound represents a molecule of interest for neuropharmacology, likely acting as an inhibitor of GABA aminotransferase. While direct experimental data for this compound is scarce, this guide provides a solid foundation for future research by summarizing relevant information from analogous compounds. The proposed synthetic route and detailed experimental protocols for biological evaluation offer a clear path forward for researchers aiming to investigate the therapeutic potential of this and other novel fluorinated amino acids. Further studies are warranted to confirm its synthesis, elucidate its precise mechanism of action, and determine its efficacy in preclinical models of neurological disorders.

References

The Discovery and History of DL-4-Amino-2-fluorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has been a subject of scientific inquiry due to its potential to modulate GABAergic neurotransmission. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the initial synthetic routes, its mechanism of action as a competitive inhibitor of GABA aminotransferase (GABA-AT), and the experimental protocols for its synthesis and enzymatic characterization. This document serves as a resource for researchers in neuroscience, medicinal chemistry, and drug development interested in the exploration of fluorinated amino acids as therapeutic agents.

Introduction: The Rationale Behind Fluorinating GABA

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. A deficiency in GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, modulating the GABA system has been a long-standing strategy in drug development.

One approach to enhancing GABAergic tone is to inhibit the enzyme responsible for its degradation, GABA aminotransferase (GABA-AT). The introduction of fluorine into GABA analogs, such as in this compound, represents a strategic chemical modification. The high electronegativity and small size of the fluorine atom can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. These alterations can, in turn, influence the molecule's biological activity, such as its binding affinity to target enzymes and its ability to cross the blood-brain barrier. The synthesis of this compound was driven by the hypothesis that this fluorinated analog could act as an antimetabolite of GABA, potentially mimicking the physiological effects of GABA deficiency and serving as a tool for neurophysiological research[1].

Discovery and Synthesis

The first reported synthesis of this compound, referred to as "fluoro-GABA," was described in the Canadian Journal of Chemistry[1]. Two primary synthetic routes were developed, both utilizing diethyl fluoromalonate as a key intermediate.

Synthetic Method 1: From N-p-nitrobenzoylethyleneimine

This method involves the reaction of an N-aroylethyleneimine with diethyl fluoromalonate. The electron-withdrawing p-nitro group on the benzene ring of N-p-nitrobenzoylethyleneimine makes the aziridine ring more susceptible to nucleophilic attack by diethyl fluoromalonate. The resulting intermediate is then subjected to acid hydrolysis to yield this compound.

Synthetic Method 2: Michael Addition to a Nitroalkene

The second approach involves the Michael addition of diethyl fluoromalonate to a ω-nitro-1-alkene, such as 2-nitro-1-butene. The resulting adduct is then reduced, followed by hydrolysis and decarboxylation to afford the final product.

Table 1: Summary of Synthetic Data for this compound

| Method | Key Reagents | Intermediate | Yield (%) | Reference |

| Method 1 | Diethyl fluoromalonate, N-p-nitrobenzoylethyleneimine | Diethyl 2-fluoro-2-(2-(p-nitrobenzamido)ethyl)malonate | 47 | [1] |

| Method 1 | Acid Hydrolysis | This compound monohydrate | 35 | [1] |

| Method 2 | Diethyl fluoromalonate, 2-nitro-1-butene | Diethyl 2-fluoro-2-(2-nitrobutyl)malonate | 54.5 | [1] |

Mechanism of Action: Inhibition of GABA Aminotransferase

This compound has been identified as a reversible and competitive inhibitor of GABA aminotransferase (GABA-AT) from Pseudomonas fluorescens.[2] This mode of inhibition signifies that the compound binds to the active site of the enzyme, thereby competing with the natural substrate, GABA. The inhibitory activity is characterized by the inhibitor constant (Ki).

Table 2: Quantitative Data for the Inhibition of GABA-AT by this compound

| Parameter | Value | Enzyme Source | Reference |

| Ki | 0.83 ± 0.44 mM | Pseudomonas fluorescens | [2] |

It is important to note that this study was conducted on a bacterial enzyme. Further research is required to determine the inhibitory potency of this compound on mammalian GABA-AT, which would be more relevant for its potential therapeutic applications. The initial biological evaluation in mice did not show any pharmacological activity, though its potential in neurophysiology remains to be fully explored[1].

Experimental Protocols

Synthesis of this compound (Method 1)

Step 1: Synthesis of Diethyl 2-fluoro-2-(2-(p-nitrobenzamido)ethyl)malonate

-

To a solution of sodium ethoxide, prepared from sodium (0.23 g, 0.01 g-atom) in absolute ethanol (25 ml), add diethyl fluoromalonate (8.85 g, 0.05 mole).

-

Add N-p-nitrobenzoylethyleneimine (9.6 g, 0.05 mole) to the solution.

-

Reflux the mixture for 2 hours.

-

Remove the ethanol by distillation under reduced pressure.

-

Dissolve the residue in ether and wash with water.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Remove the ether and recrystallize the solid residue from ethanol to yield diethyl 2-fluoro-2-(2-(p-nitrobenzamido)ethyl)malonate.

Step 2: Hydrolysis to this compound Monohydrate

-

Reflux the product from Step 1 (3.7 g, 0.01 mole) with concentrated hydrochloric acid (25 ml) for 6 hours.

-

Cool the solution and extract with ether to remove p-nitrobenzoic acid.

-

Evaporate the aqueous solution to dryness under reduced pressure.

-

Dissolve the residue in a small amount of water and adjust the pH to 7 with the addition of pyridine.

-

Add ethanol to precipitate the amino acid.

-

Recrystallize the product from aqueous ethanol to yield this compound monohydrate.

Determination of Ki for GABA-AT Inhibition (Representative Protocol)

This protocol is a representative method for determining the Ki of a competitive inhibitor for GABA-AT.

Materials:

-

Purified GABA aminotransferase (from Pseudomonas fluorescens or mammalian source)

-

γ-Aminobutyric acid (GABA) solution of known concentration

-

α-Ketoglutarate solution of known concentration

-

This compound solutions of varying concentrations

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (pH 8.6)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, α-ketoglutarate, and PLP in a cuvette.

-

Add a fixed amount of GABA-AT enzyme to the mixture.

-

To initiate the reaction, add a specific concentration of the substrate, GABA.

-

Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., associated with the formation of a product or the consumption of a co-substrate).

-

Repeat the assay with varying concentrations of GABA to determine the Michaelis-Menten constant (Km) for the substrate.

-

To determine the Ki for this compound, perform a series of assays with a fixed concentration of GABA and varying concentrations of the inhibitor.

-

Measure the initial reaction velocities for each inhibitor concentration.

-

Construct a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) at different fixed inhibitor concentrations to determine the type of inhibition and the Ki value. For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis. The Ki can be calculated from the x-intercept of the Dixon plot or from the slopes of the Lineweaver-Burk plot.

Visualizations

Caption: Competitive inhibition of GABA-AT by this compound.

Caption: Synthetic workflows for this compound.

Conclusion and Future Directions

This compound represents an early example of the strategic use of fluorine in the design of GABA analogs. Its synthesis has been well-established, and its activity as a competitive inhibitor of bacterial GABA-AT has been quantitatively characterized. However, to fully understand its potential as a pharmacological tool or a therapeutic lead, several areas require further investigation.

Future research should focus on:

-

Evaluation against mammalian GABA-AT: Determining the inhibitory potency of this compound on the human isoform of GABA-AT is critical for assessing its therapeutic relevance.

-

Enantioselective synthesis and evaluation: The biological activity of chiral molecules often resides in a single enantiomer. The synthesis and evaluation of the individual (R)- and (S)-enantiomers of 4-Amino-2-fluorobutyric acid could reveal more potent and selective inhibitors.

-

In vivo studies: Comprehensive in vivo studies are needed to assess the pharmacokinetic properties, blood-brain barrier permeability, and pharmacological effects of this compound in animal models of neurological disorders.

This technical guide provides a foundational understanding of this compound, offering a starting point for researchers to explore its potential in the broader context of GABAergic modulation and drug discovery.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide on DL-4-Amino-2-fluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the neurotransmitter γ-aminobutyric acid (GABA), is postulated to function as an inhibitor of GABA aminotransferase (GABA-T), a critical enzyme in the metabolic pathway of GABA. While direct and extensive research on this specific racemic mixture is limited, a comprehensive understanding of its mechanism of action can be extrapolated from the well-documented activities of its structural analogs. This technical guide synthesizes the available data on related fluorinated GABA derivatives to propose a detailed mechanism for this compound, presents quantitative data from these analogs in a structured format, outlines relevant experimental protocols, and provides visual representations of the key biochemical pathways and experimental workflows.

Introduction: The Significance of GABA-T Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The concentration of GABA is meticulously controlled by its synthesis via glutamic acid decarboxylase (GAD) and its degradation by GABA aminotransferase (GABA-T).[1][2] Inhibition of GABA-T leads to an accumulation of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[3][4] This enhancement of inhibitory signaling has been a successful therapeutic strategy for a range of neurological disorders, including epilepsy and other convulsive states.[1][3]

Fluorinated amino acids have emerged as a promising class of enzyme inhibitors due to the unique electronic properties of the fluorine atom. The introduction of fluorine can significantly alter the acidity of neighboring protons and influence the molecule's binding affinity and metabolic stability. In the context of GABA analogs, fluorine substitution has been a key strategy in the design of potent GABA-T inhibitors.

Proposed Core Mechanism of Action of this compound

Based on the established mechanisms of analogous compounds, this compound is proposed to act as a mechanism-based inactivator or a competitive reversible inhibitor of GABA-T. The core of this mechanism involves the interaction of the amino acid with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of GABA-T.

Interaction with GABA Aminotransferase (GABA-T)

GABA-T is a PLP-dependent enzyme that catalyzes the conversion of GABA to succinic semialdehyde.[1][2] The catalytic cycle involves the formation of a Schiff base between the amino group of the substrate and the aldehyde group of PLP.

The proposed interaction of this compound with GABA-T follows a similar initial step:

-

Binding to the Active Site: The molecule enters the active site of GABA-T.

-

Schiff Base Formation: The primary amino group of this compound forms a Schiff base with the PLP cofactor.

Following the formation of the initial Schiff base, the presence of the fluorine atom at the C2 position is critical. The electronegativity of the fluorine atom facilitates the abstraction of the C2 proton, leading to the formation of a carbanionic intermediate. At this juncture, two primary pathways are plausible, drawing from the behavior of its analogs:

-

Pathway A: Mechanism-Based Inactivation (Suicide Inhibition): This pathway involves the elimination of the fluoride ion, generating a highly reactive electrophilic species within the active site. This reactive intermediate can then covalently modify a nucleophilic residue in the active site of GABA-T, leading to irreversible inactivation of the enzyme. A similar mechanism has been described for (Z)-4-amino-2-fluorobut-2-enoic acid, which acts as a mechanism-based inactivator of GABA-T through the release of a fluoride ion and subsequent nucleophilic attack.[5]

-

Pathway B: Competitive Reversible Inhibition: Alternatively, the Schiff base intermediate may be stabilized, preventing the progression of the catalytic cycle and the release of the product. In this scenario, this compound would act as a competitive inhibitor, competing with the endogenous substrate GABA for binding to the active site. Some fluorinated analogs have been shown to be potent competitive reversible inhibitors.[6]

The stereochemistry at the C2 position likely plays a significant role in determining the precise inhibitory mechanism and potency. Studies on the enantiomers of 4-amino-3-fluorobutanoic acid have demonstrated that the (R)-enantiomer is a more effective inhibitor of GABA-T than the (S)-enantiomer, highlighting the stereospecificity of the enzyme's active site.[1][2] It is therefore probable that one of the enantiomers in the this compound racemic mixture is significantly more active than the other.

Signaling Pathway

The overarching signaling pathway affected by this compound is the GABAergic synapse. By inhibiting GABA-T, the compound leads to an increase in the concentration of GABA, which then has a greater effect on postsynaptic GABA receptors (GABA_A and GABA_B).

Caption: Proposed signaling pathway of this compound.

Quantitative Data from Analog Studies

| Compound | Enzyme Target | Inhibition Type | K_i Value | IC_50 Value | Reference |

| (R)-4-Amino-3-fluorobutanoic acid | GABA Aminotransferase (GABA-T) | Competitive | 49 µM | - | [1] |

| 4-Amino-2-(hydroxymethyl)-2-butenoic acid | GABA Aminotransferase (GABA-T) | Competitive | 5 µM | - | [6] |

| L-2,4-Diaminobutyric acid | GABA Aminotransferase (GABA-T) | Weak Inhibitor | - | > 500 µM | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound, based on protocols used for its analogs.

GABA Aminotransferase (GABA-T) Inhibition Assay

This assay is designed to determine the inhibitory potential of the test compound on GABA-T activity.

Objective: To measure the IC_50 and/or K_i value of this compound for GABA-T.

Principle: The activity of GABA-T can be monitored by measuring the production of glutamate from α-ketoglutarate in a coupled enzyme assay. The decrease in the rate of glutamate formation in the presence of the inhibitor is proportional to the inhibitory activity.

Materials:

-

Purified GABA-T enzyme (e.g., from pig brain)

-

GABA

-

α-ketoglutarate

-

Pyridoxal-5'-phosphate (PLP)

-

Glutamate dehydrogenase (GDH)

-

NADP+

-

This compound (test compound)

-

Phosphate buffer (pH 8.6)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GABA, α-ketoglutarate, PLP, NADP+, and GDH.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding a pre-incubated solution of GABA-T and PLP.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50 value.

-

To determine the K_i value, perform the assay with varying concentrations of both the substrate (GABA) and the inhibitor. Analyze the data using a Dixon plot or non-linear regression analysis.

Caption: Experimental workflow for the GABA-T inhibition assay.

Fluoride Ion Release Assay

This assay is crucial for determining if the compound acts as a mechanism-based inactivator through the elimination of a fluoride ion.

Objective: To detect and quantify the release of fluoride ions during the incubation of this compound with GABA-T.

Principle: A fluoride-selective electrode is used to measure the concentration of free fluoride ions in the reaction mixture over time.

Materials:

-

Purified GABA-T enzyme

-

This compound

-

Phosphate buffer (pH 8.6)

-

Fluoride-selective electrode

-

Reference electrode

-

Ion meter

Procedure:

-

Calibrate the fluoride-selective electrode using standard fluoride solutions.

-

Prepare a reaction mixture containing phosphate buffer and this compound.

-

Place the electrodes in the reaction mixture and allow the potential to stabilize.

-

Initiate the reaction by adding GABA-T.

-

Record the potential at regular time intervals.

-

Convert the potential readings to fluoride ion concentrations using the calibration curve.

-

A time-dependent increase in fluoride ion concentration indicates enzyme-catalyzed elimination of fluoride.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not extensively documented, a strong inference can be drawn from the behavior of its structural analogs. The proposed mechanism centers on the inhibition of GABA aminotransferase, likely through either mechanism-based inactivation involving fluoride ion elimination or competitive reversible inhibition. The stereochemistry of the molecule is expected to be a critical determinant of its inhibitory potency and specific mechanism. Further empirical studies, following the outlined experimental protocols, are necessary to definitively elucidate the biochemical and pharmacological profile of this compound and to ascertain the differential activity of its D- and L-enantiomers. This understanding is paramount for its potential development as a therapeutic agent for neurological disorders.

References

- 1. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 4. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Biological Activity of DL-4-Amino-2-fluorobutyric Acid: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the biological activity of DL-4-Amino-2-fluorobutyric acid. This document, therefore, provides a comprehensive analysis of the closely related and well-characterized positional isomer, 4-Amino-3-fluorobutanoic acid (also known as 3-fluoro-GABA or 3-F-GABA), to offer insights into the potential biological profile of fluorinated aminobutyric acid analogues. The primary focus of existing research has been on the interaction of these compounds with γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.

Introduction to GABA-AT and its Inhibition

γ-Aminobutyric acid aminotransferase (GABA-AT) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA in the central nervous system.[1] By catalyzing the conversion of GABA to succinic semialdehyde, GABA-AT plays a crucial role in regulating GABAergic neurotransmission.[1] Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, a therapeutic strategy employed in the treatment of neurological disorders such as epilepsy.[1] The development of GABA-AT inhibitors is, therefore, a significant area of research in neuropharmacology.

Biological Activity of 4-Amino-3-fluorobutanoic Acid (A Close Analog)

Racemic 4-amino-3-fluorobutanoic acid has been identified as a substrate for GABA-AT.[1] Unlike the natural substrate GABA, which undergoes transamination, 4-amino-3-fluorobutanoic acid primarily undergoes a process of hydrogen fluoride (HF) elimination.[1] The enzyme catalyzes the removal of HF, ultimately leading to the formation of succinic semialdehyde, the same product generated from GABA degradation.[1]

Stereospecificity of Interaction with GABA-AT

Studies on the individual enantiomers of 4-amino-3-fluorobutanoic acid have revealed a significant stereospecificity in their interaction with GABA-AT. The (R)-enantiomer is a much more efficient substrate for GABA-AT-catalyzed HF elimination compared to the (S)-enantiomer.[1] In fact, the rate of elimination from the (S)-enantiomer is over an order of magnitude lower than that observed with the (R)-enantiomer.[1] Furthermore, the (R)-enantiomer is a more potent inhibitor of GABA transamination than the (S)-enantiomer, suggesting a preferential binding of the (R)-enantiomer to the enzyme's active site.[1]

Quantitative Data

The following tables summarize the kinetic parameters for the interaction of racemic 4-amino-3-fluorobutanoic acid and its enantiomers with GABA-AT.

| Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Racemic 4-Amino-3-fluorobutanoic acid | 1.2 | 0.24 | [1] |

| (R)-4-Amino-3-fluorobutanoic acid | 0.9 | 0.38 | [1] |

| GABA (for comparison) | 1.1 | 0.42 | [1] |

Table 1: Michaelis-Menten Kinetic Parameters for Substrates of GABA-AT.

| Inhibitor | Type of Inhibition | Ki (mM) | Reference |

| (R)-4-Amino-3-fluorobutanoic acid | Competitive | ~1.0 | [1] |

| (S)-4-Amino-3-fluorobutanoic acid | Competitive | >10.0 | [1] |

Table 2: Inhibition Constants for 4-Amino-3-fluorobutanoic Acid Enantiomers against GABA Transamination.

Experimental Protocols

The kinetic parameters presented above were determined using a coupled enzyme assay. The following is a detailed description of the methodology.

Coupled Enzyme Assay for GABA-AT Activity

This assay measures the production of succinic semialdehyde, which is then oxidized by an excess of succinic semialdehyde dehydrogenase (SSADH). This oxidation is coupled to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified GABA-AT from pig brain

-

Succinic semialdehyde dehydrogenase (SSADH)

-

Substrate (racemic 4-amino-3-fluorobutanoic acid, (R)- or (S)-enantiomer, or GABA)

-

NADP+

-

Potassium pyrophosphate buffer (pH 8.5)

-

Spectrophotometer

Procedure:

-

A solution containing the buffer, NADP+, and SSADH is prepared in a quartz cuvette.

-

The substrate of interest is added to the cuvette at varying concentrations.

-

The reaction is initiated by the addition of a small, constant amount of purified GABA-AT.

-

The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time.

-

Initial velocities are calculated from the linear portion of the reaction progress curves.

-

Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

For inhibition studies, the assay is performed with GABA as the substrate in the presence of varying concentrations of the inhibitor ((R)- or (S)-4-amino-3-fluorobutanoic acid).

Signaling Pathways and Mechanisms

The primary interaction of 4-amino-3-fluorobutanoic acid is at the enzymatic level with GABA-AT, which is a key component of the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle.

The proposed mechanism of action for 4-amino-3-fluorobutanoic acid at the active site of GABA-AT involves the formation of a Schiff base with the PLP cofactor, followed by the elimination of hydrogen fluoride.

Other Related Fluorinated GABA Analogues

It is noteworthy that other fluorinated analogues of aminobutyric acid exhibit different modes of interaction with GABA-AT. For instance, (Z)-4-amino-2-fluorobut-2-enoic acid acts as a mechanism-based inactivator of GABA-AT.[2] This suggests that the position of the fluorine atom and the presence of unsaturation in the carbon chain significantly influence the biological activity, steering the molecule towards being a substrate or an irreversible inhibitor.

Conclusion

While there is a lack of direct experimental data on the biological activity of this compound, the comprehensive studies on its positional isomer, 4-Amino-3-fluorobutanoic acid, provide a valuable framework for understanding how such fluorinated analogues interact with GABA-AT. The stereospecificity and the alternative enzymatic reaction of HF elimination highlight the nuanced effects of fluorine substitution in the design of neuromodulatory compounds. Further research is warranted to elucidate the specific biological profile of this compound and to determine its potential as a substrate or inhibitor of GABA-AT or other biological targets.

References

- 1. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive GABAergic Activity of DL-4-Amino-2-fluorobutyric Acid: A Technical Review of an Uncharted Moiety

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on DL-4-Amino-2-fluorobutyric Acid as a GABA Analogue

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, analogues of GABA are of significant interest in the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide explores the potential of this compound as a GABA analogue. Despite the theoretical interest in fluorine substitution to modulate the pharmacokinetic and pharmacodynamic properties of GABA-like molecules, a comprehensive review of existing scientific literature reveals a notable absence of specific data on the biological activity of this compound at GABA receptors. This document outlines the foundational concepts of GABAergic transmission, the rationale for developing fluorinated GABA analogues, and standard experimental protocols for their evaluation. However, it must be emphasized that quantitative data and specific experimental results for the titular compound are not currently available in the public domain.

Introduction to GABA and its Receptors

GABA exerts its inhibitory effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1]

-

GABAA Receptors: These are ligand-gated chloride ion channels. The binding of GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting the generation of action potentials.[2]

-

GABAB Receptors: These are G-protein coupled receptors that, upon activation, indirectly lead to neuronal inhibition by modulating calcium and potassium channels.[1]

The development of GABA analogues aims to create molecules with improved therapeutic profiles, such as enhanced blood-brain barrier permeability, greater receptor subtype selectivity, and modified metabolic stability.[3]

The Rationale for Fluorinated GABA Analogues

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can improve blood-brain barrier penetration.[3] In the context of GABA analogues, fluorination can influence the conformation of the molecule, potentially leading to altered affinity and selectivity for GABA receptor subtypes.[4]

This compound: Chemical Properties

This compound is a derivative of GABA with a fluorine atom at the 2-position of the butyric acid backbone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-amino-2-fluorobutanoic acid | PubChem[5] |

| Molecular Formula | C4H8FNO2 | PubChem[5] |

| Molecular Weight | 121.11 g/mol | PubChem[5] |

| SMILES | C(CN)C(C(=O)O)F | PubChem[5] |

| InChIKey | ASXBTBJGHQPOPY-UHFFFAOYSA-N | PubChem[5] |

Biological Activity: An Unexplored Frontier

Despite the clear rationale for investigating fluorinated GABA analogues, a thorough search of the scientific literature reveals a significant gap in our understanding of this compound's biological activity. There are no published studies detailing its affinity for, or efficacy at, GABAA or GABAB receptors. Furthermore, data on its effects on GABA transporters or metabolic enzymes such as GABA transaminase are also absent.

One study on related compounds, 4-amino-2-(substituted methyl)-2-butenoic acids, where the substituent could be fluorine, showed that these compounds were potent competitive reversible inhibitors of GABA aminotransferase (GABA-T) but not time-dependent inactivators.[6] However, this does not provide direct evidence for the activity of this compound itself.

Standard Experimental Protocols for Evaluating GABA Analogues

While specific data for this compound is unavailable, the following sections detail the standard experimental procedures that would be employed to characterize its potential as a GABA analogue.

Synthesis of Fluorinated GABA Analogues

The synthesis of fluorinated amino acids often involves multi-step processes. A general approach for creating similar fluorinated GABA analogues might involve the asymmetric synthesis from a chiral glycine equivalent, followed by alkylation with a fluorine-containing electrophile and subsequent deprotection steps. A visual representation of a generalized synthetic workflow is provided below.

In Vitro Evaluation: Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. To assess the interaction of this compound with GABA receptors, competitive binding assays would be performed using membranes prepared from brain tissue or cell lines expressing specific GABA receptor subtypes.

5.2.1. GABAA Receptor Binding Assay Protocol

-

Radioligand: [3H]muscimol or [3H]gabazine are commonly used to label the GABA binding site on the GABAA receptor.

-

Membrane Preparation: Crude synaptic membranes are prepared from rat or mouse brain tissue (e.g., cortex or cerebellum) through a series of homogenization and centrifugation steps to isolate the receptor-containing fractions.

-

Assay Procedure:

-

Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Evaluation: Functional Assays

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor.

5.3.1. Electrophysiology

Two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or patch-clamp recording in cultured neurons or cell lines expressing recombinant GABA receptors can be used to measure changes in ion flow in response to the application of the test compound.

-

Agonist Activity: The compound is applied at various concentrations to determine if it can directly activate the receptor and elicit a current.

-

Modulatory Activity: The compound is co-applied with GABA to assess its ability to potentiate or inhibit the GABA-evoked current.

In Vivo Evaluation

Should in vitro studies indicate significant activity, in vivo experiments in animal models would be the next step to assess the compound's physiological effects.

-

Behavioral Models: Depending on the in vitro profile, animal models of epilepsy, anxiety, pain, or spasticity could be employed to evaluate the therapeutic potential.

-

Pharmacokinetic Studies: These studies would determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including its ability to cross the blood-brain barrier.

Conclusion and Future Directions

Future research should focus on the systematic evaluation of this compound using the standard in vitro and in vivo protocols outlined in this guide. Such studies are essential to elucidate its potential as a novel modulator of GABAergic neurotransmission and to determine if it warrants further investigation as a therapeutic agent. The scientific community awaits empirical data to either substantiate or dismiss the theoretical potential of this fluorinated GABA derivative.

References

- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-2-fluorobutanoic acid | C4H8FNO2 | CID 2735915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of DL-4-Amino-2-fluorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a compelling avenue for therapeutic exploration. Emerging research suggests its potential as an inhibitor of GABA aminotransferase (GABA-AT), the primary enzyme responsible for GABA degradation. By modulating GABA levels in the central nervous system, this compound holds promise for the treatment of neurological and psychiatric disorders characterized by GABAergic dysregulation, including epilepsy, neuropathic pain, and addiction. This document provides a comprehensive overview of the current understanding of this compound, including its proposed mechanism of action, available quantitative data from preclinical studies, and detailed experimental protocols.

Introduction: The GABAergic System and Therapeutic Intervention

The balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] A deficiency in GABAergic signaling can lead to hyperexcitability, a hallmark of conditions such as epilepsy.[2] Consequently, strategies to enhance GABAergic transmission are of significant therapeutic interest. One such strategy is the inhibition of GABA aminotransferase (GABA-AT), the enzyme that catabolizes GABA.[1][3] By blocking GABA-AT, the concentration of synaptic GABA can be increased, thereby potentiating inhibitory signaling.[1]

This compound, also known as 4-amino-2-fluorobutanoic acid or "fluoro-GABA," is a synthetic analog of GABA.[2] The introduction of a fluorine atom can significantly alter the molecule's chemical and biological properties, including its metabolic stability and binding affinity for target enzymes.[4] This guide will delve into the existing, albeit limited, research on this compound and its potential as a therapeutic agent.

Proposed Mechanism of Action: Inhibition of GABA Aminotransferase

The primary hypothesized mechanism of action for this compound is the inhibition of GABA aminotransferase (GABA-AT). GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that converts GABA to succinic semialdehyde.[5] Inhibiting this enzyme leads to an accumulation of GABA in the brain, which can have anticonvulsant, analgesic, and anxiolytic effects.[1][3][6]

While direct and extensive studies on the interaction between this compound and mammalian GABA-AT are not yet available in the public domain, research on the bacterial form of the enzyme provides initial insights. A study on GABA aminotransferase from Pseudomonas fluorescens demonstrated that 4-amino-2-fluorobutanoic acid acts as a reversible and competitive inhibitor of the enzyme with respect to GABA.[7] This suggests that the compound can bind to the active site of the enzyme, thereby preventing the breakdown of GABA.

Signaling Pathway: GABA-AT Inhibition

The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of this compound as a competitive inhibitor of GABA-AT.

Quantitative Data Summary

The available quantitative data for the inhibitory activity of this compound is limited. The following table summarizes the key findings from preclinical studies.

| Parameter | Value | Organism/System | Reference |

| Inhibitor Constant (Ki) | 0.83 ± 0.44 mM | Pseudomonas fluorescens GABA Aminotransferase | [7] |

| Inhibition Type | Reversible, Competitive (with respect to GABA) | Pseudomonas fluorescens GABA Aminotransferase | [7] |

| Inhibitor Constant (Ki) | 12.5 µM | Channel Catfish Brain Synaptosomes (GABA Transport) | [8] |

| Inhibition Type | Noncompetitive | Channel Catfish Brain Synaptosomes (GABA Transport) | [8] |

Experimental Protocols

This section details the methodologies employed in the key studies that have investigated the biological activity of this compound.

Inhibition of Pseudomonas fluorescens GABA Aminotransferase

Objective: To determine the inhibitory effect of 4-amino-2-fluorobutanoic acid on the activity of GABA aminotransferase from Pseudomonas fluorescens.

Methodology:

-

Enzyme Preparation: GABA aminotransferase was purified from Pseudomonas fluorescens.

-

Enzyme Assay: The activity of the enzyme was measured spectrophotometrically by monitoring the rate of the reaction.

-

Inhibition Studies:

-

The enzyme was incubated with varying concentrations of 4-amino-2-fluorobutanoic acid.

-

The reaction was initiated by the addition of the substrate, GABA.

-

The initial rates of the reaction were measured at different substrate and inhibitor concentrations.

-

-

Data Analysis: The inhibitor constant (Ki) and the type of inhibition were determined by analyzing the kinetic data using appropriate graphical methods (e.g., Lineweaver-Burk plots).[7]

Experimental Workflow: GABA-AT Inhibition Assay

References

- 1. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical inactivation of bacterial GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of DL-4-Amino-2-fluorobutyric Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-4-Amino-2-fluorobutyric acid, a fluorinated analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of significant interest in the field of medicinal chemistry. Its primary therapeutic potential lies in its ability to modulate the activity of γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme responsible for the degradation of GABA in the central nervous system. By inhibiting GABA-AT, this compound can effectively increase GABA levels, a strategy that has proven beneficial in the management of various neurological disorders, including epilepsy and other conditions characterized by neuronal hyperexcitability. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and potential therapeutic applications of this compound, with a focus on the experimental methodologies and quantitative data relevant to drug discovery and development.

Introduction

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of several neurological and psychiatric disorders.[1] One established therapeutic approach to enhance GABAergic tone is the inhibition of GABA aminotransferase (GABA-AT), the enzyme that catabolizes GABA.[2] The introduction of fluorine into drug candidates can significantly alter their physicochemical and biological properties, often leading to improved metabolic stability, binding affinity, and bioavailability. This compound is a strategic modification of the GABA structure, designed to interact with and inhibit GABA-AT.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established methods for the preparation of α-fluoro γ-amino acids. A plausible synthetic route would involve the introduction of a fluorine atom at the α-position to a suitable precursor of 4-aminobutanoic acid.

General strategies for the synthesis of fluorinated amino acids often employ either electrophilic or nucleophilic fluorinating agents. One potential approach could involve the α-fluorination of a protected γ-amino-α-bromobutyric acid derivative. Another feasible route could be the Michael addition of a fluoride source to a protected α,β-unsaturated γ-amino acid precursor. The synthesis of related fluorinated amino acids, such as (S)-2-Amino-4,4,4-trifluorobutanoic acid, has been achieved on a large scale using a chiral Ni(II) complex of a glycine Schiff base, which is alkylated with a fluorinated electrophile.[3][4] This methodology could potentially be adapted for the synthesis of this compound.

A generalized synthetic workflow is depicted below:

Caption: Conceptual synthesis of this compound.

Mechanism of Action: Inhibition of GABA Aminotransferase

This compound is designed to act as an inhibitor of GABA-AT. The mechanism of inhibition for many fluorinated GABA analogs involves the formation of a reactive intermediate within the enzyme's active site.[2][5] GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1] The inhibitory process is generally initiated by the formation of a Schiff base between the amino group of the inhibitor and the PLP cofactor.

Following Schiff base formation, the enzyme's catalytic machinery abstracts a proton, leading to the formation of a transient intermediate. The presence of the electron-withdrawing fluorine atom at the α-position can facilitate the elimination of fluoride, generating a highly reactive Michael acceptor. This electrophilic species can then be attacked by a nucleophilic residue in the active site of GABA-AT, leading to irreversible covalent modification and inactivation of the enzyme.[2]

Caption: Generalized mechanism of GABA-AT inactivation.

Quantitative Data on GABA-AT Inhibition

Table 1: Inhibitory Potency of Selected Fluorinated GABA-AT Inhibitors

| Compound | KI (µM) | kinact (min-1) | kinact/KI (M-1min-1) | Reference |

| (E)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | 250 | 0.25 | 1000 | [6] |

| (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | 530 | 0.74 | 1396 | [6] |

| Vigabatrin | 1300 | 2.2 | 1692 | [6] |

| Fluorinated Bicyclo[3.1.0]hexane Analogue 8 | - | - | 370 (mM-1min-1) | [2] |

Note: The data presented are for comparative purposes and are not specific to this compound.

Experimental Protocols

GABA Aminotransferase (GABA-AT) Inhibition Assay

The inhibitory potential of this compound against GABA-AT can be determined using a continuous spectrophotometric assay. This assay couples the transamination reaction catalyzed by GABA-AT to a dehydrogenase reaction that produces a detectable change in absorbance.

Materials:

-

Purified GABA-AT enzyme

-

This compound (test compound)

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP+

-

Potassium pyrophosphate buffer (pH 8.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADP+, and SSADH.

-

Add a known concentration of GABA-AT to the reaction mixture.

-

To determine the IC50 value, add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period.

-

Initiate the reaction by adding GABA.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the kinetic parameters KI and kinact for time-dependent inhibitors, the enzyme is incubated with various concentrations of the inhibitor for different time intervals before initiating the reaction with the substrate.[6]

Caption: Workflow for the GABA-AT inhibition assay.

Pharmacokinetic Considerations

The pharmacokinetic profile of this compound has not been specifically reported. However, the introduction of fluorine is known to influence key pharmacokinetic parameters. Fluorination can increase lipophilicity, which may enhance absorption and blood-brain barrier penetration. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and increase the half-life of the compound. Studies on other amino acids have shown that their pharmacokinetic properties can be assessed in vivo in animal models, followed by analysis of biological fluids using techniques such as HPLC or LC-MS/MS. A study on GABA in healthy volunteers showed it was rapidly absorbed with a Tmax of 0.5-1 hour and a half-life of about 5 hours.

Conclusion and Future Directions

This compound holds promise as a modulator of the GABAergic system through the inhibition of GABA-AT. While direct experimental data on this specific molecule is limited, the well-established principles of medicinal chemistry and enzymology, along with data from closely related fluorinated analogs, provide a strong rationale for its potential therapeutic utility. Future research should focus on developing a robust and scalable synthesis for this compound, followed by a thorough in vitro and in vivo evaluation of its inhibitory potency against GABA-AT, its selectivity profile, and its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining the clinical viability of this compound as a novel therapeutic agent for neurological disorders.

References

- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Substantive Data on DL-4-Amino-2-fluorobutyric Acid in Neurological Research

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding and application of DL-4-Amino-2-fluorobutyric acid in the field of neurological research. Despite its availability from various chemical suppliers for research purposes, there is a notable absence of published studies detailing its mechanism of action, neuroprotective effects, or data from in vivo studies.

Currently, information on this compound is predominantly limited to its chemical identity and commercial availability. Chemical suppliers list the compound with CAS numbers 34069-57-3 and 5130-17-6, indicating its synthesis and readiness for procurement by research institutions.[][2][3] However, this availability has not translated into a discernible body of research exploring its potential therapeutic or experimental applications in neuroscience.

The synthesis of related fluorinated amino acids has been a subject of interest in medicinal chemistry due to the unique properties that fluorine substitution can impart on biological molecules. However, specific, detailed protocols for the synthesis of this compound and its subsequent evaluation in neurological models are not described in the accessible literature.

Current Status: A Molecule of Unknown Potential

The absence of research data presents a significant challenge in constructing a technical guide on the use of this compound for neurological research. Key information that is currently unavailable includes:

-

Mechanism of Action: There are no published studies elucidating the molecular targets or signaling pathways through which this compound might exert a biological effect in the central nervous system.

-

Pharmacokinetics and Pharmacodynamics: Data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its dose-response relationships, are not available.

-

In Vivo Efficacy: No studies in animal models of neurological diseases have been reported, leaving its potential neuroprotective or therapeutic efficacy unknown.

-

Toxicology and Safety Profile: The safety and tolerability of this compound have not been documented.

Future Directions and Hypothetical Research Workflow

Given the current void in the literature, the following represents a logical, albeit hypothetical, workflow for the initial investigation of this compound in a neurological research context. This workflow is based on standard preclinical drug discovery and development paradigms.

Caption: Hypothetical research workflow for this compound.

This proposed workflow underscores the extensive research that would be required to ascertain the potential of this compound in neurological research. Until such studies are conducted and their results published, the scientific community remains in the dark about the compound's true value and potential applications. Researchers and drug development professionals are therefore encouraged to approach this compound as a novel chemical entity requiring foundational investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of DL-4-Amino-2-fluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals